N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1105195-20-7
VCID: VC2789054
InChI: InChI=1S/C12H17N3OS/c1-15(2)8-7-13-12-14-11-9(16-3)5-4-6-10(11)17-12/h4-6H,7-8H2,1-3H3,(H,13,14)
SMILES: CN(C)CCNC1=NC2=C(C=CC=C2S1)OC
Molecular Formula: C12H17N3OS
Molecular Weight: 251.35 g/mol

N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

CAS No.: 1105195-20-7

Cat. No.: VC2789054

Molecular Formula: C12H17N3OS

Molecular Weight: 251.35 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine - 1105195-20-7

Specification

CAS No. 1105195-20-7
Molecular Formula C12H17N3OS
Molecular Weight 251.35 g/mol
IUPAC Name N-(4-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Standard InChI InChI=1S/C12H17N3OS/c1-15(2)8-7-13-12-14-11-9(16-3)5-4-6-10(11)17-12/h4-6H,7-8H2,1-3H3,(H,13,14)
Standard InChI Key PGPIOLVDCFRHFX-UHFFFAOYSA-N
SMILES CN(C)CCNC1=NC2=C(C=CC=C2S1)OC
Canonical SMILES CN(C)CCNC1=NC2=C(C=CC=C2S1)OC

Introduction

Chemical Structure and Identification

Molecular Identity and Classification

N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine belongs to the benzothiazole family of heterocyclic compounds, characterized by a benzene ring fused to a thiazole ring with distinctive functional group modifications. This specific compound features three key structural components: a benzothiazole core, a methoxy substituent at the 4-position, and an N,N-dimethylethane-1,2-diamine side chain attached to the 2-position of the benzothiazole moiety.

Chemical Identifiers and Properties

The compound is characterized by several unique chemical identifiers that facilitate its precise identification and differentiation from related structures:

ParameterValue
CAS Number1105195-20-7
Molecular FormulaC₁₂H₁₇N₃OS
Molecular Weight251.35 g/mol
IUPAC NameN-(4-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Standard InChIInChI=1S/C12H17N3OS/c1-15(2)8-7-13-12-14-11-9(16-3)5-4-6-10(11)17-12/h4-6H,7-8H2,1-3H3,(H,13,14)
Standard InChIKeyPGPIOLVDCFRHFX-UHFFFAOYSA-N
SMILES NotationCN(C)CCNC1=NC2=C(C=CC=C2S1)OC
PubChem Compound ID33679981

These identifiers provide essential information for chemical database searches, structural analysis, and experimental reproducibility in research settings.

Structural Characteristics

Core Structure

The benzothiazole scaffold forms the central structural element of this compound, consisting of a benzene ring fused to a thiazole ring. This heterocyclic system contributes significantly to the compound's chemical reactivity, stability, and potential interactions with biological targets.

Functional Groups and Substitution Pattern

The compound contains several key functional groups that define its chemical behavior:

  • The methoxy group (−OCH₃) at the 4-position of the benzothiazole ring introduces an electron-donating effect that influences the electronic distribution across the molecule

  • The secondary amine linkage between the benzothiazole core and the diamine side chain serves as a potential hydrogen bond donor/acceptor site

  • The tertiary amine terminus with two methyl groups provides a basic center that can participate in acid-base interactions and hydrogen bonding

These functional groups collectively create a distinctive electronic and steric environment that determines the compound's physicochemical properties and potential biological activities.

Synthesis and Preparation Methods

General Synthetic Approach

The synthesis of N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine typically involves a multi-step process that requires precise control of reaction conditions. Based on information available for related compounds, the synthesis generally follows these key stages:

  • Formation of the benzothiazole core structure through cyclization reactions

  • Introduction of the methoxy substituent at the 4-position

  • Attachment of the N,N-dimethylethane-1,2-diamine moiety at the 2-position of the benzothiazole ring

Reaction Conditions and Considerations

The synthesis typically employs specific solvents such as dioxane and may require catalysts to facilitate efficient reactions. Reaction temperature, duration, and purification procedures are critical factors that influence the yield and purity of the final product.

Comparative Analysis with Structural Analogs

Structural Variations in Benzothiazole Derivatives

Several structurally related benzothiazole derivatives share similarities with N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, each with unique substitution patterns that potentially affect their chemical and biological properties:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamineC₁₂H₁₇N₃OS251.35Base compound with methoxy at position 4
N'-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamineC₁₂H₁₆ClN₃OS285.79Additional chlorine substituent at position 7
N-(4-methoxy-1,3-benzothiazol-2-yl)acetamideC₁₀H₁₀N₂O₂S222.27Acetamide group instead of dimethylethane diamine
N'-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethyl-1,2-ethanediamineC₁₃H₁₉N₃OS265.38Additional methyl group at position 7
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamineC₁₃H₁₉N₃S249.38Methyl groups at positions 4 and 6 instead of methoxy at position 4

These structural variations illustrate the diversity of substitution patterns possible within the benzothiazole family and provide valuable insights into structure-activity relationships .

Impact of Structural Modifications

The specific substitution patterns in these related compounds likely result in distinct differences in:

  • Electronic distribution and resonance effects within the benzothiazole core

  • Lipophilicity and membrane permeability

  • Hydrogen bonding capabilities and interaction with biological targets

  • Metabolic stability and pharmacokinetic properties

  • Specific binding affinities for potential therapeutic targets

Research and Development Considerations

Analytical Characterization Methods

Proper characterization of N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine typically employs multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification and fragmentation pattern analysis

  • Infrared spectroscopy for functional group identification

  • Elemental analysis for composition verification

  • X-ray crystallography for three-dimensional structural determination

  • High-performance liquid chromatography for purity assessment

Future Research Directions

Future investigations involving N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine may focus on:

  • Detailed structure-activity relationship studies through systematic structural modifications

  • Target identification and mechanism of action determination

  • Optimization of synthetic pathways for improved yield and purity

  • Development of formulation strategies for potential pharmaceutical applications

  • Exploration of specific therapeutic applications based on preliminary biological screening results

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